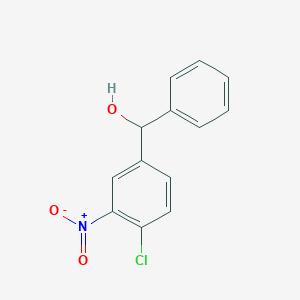

(4-Chloro-3-nitrophenyl)(phenyl)methanol

Description

(4-Chloro-3-nitrophenyl)(phenyl)methanol is a substituted benzyl alcohol derivative featuring a chloronitrophenyl group and a phenyl group attached to a central hydroxymethyl carbon. Its molecular formula is C₁₃H₁₀ClNO₃, with a molecular weight of 263.68 g/mol. The compound’s structure combines electron-withdrawing substituents (chloro and nitro groups) with a polar hydroxyl group, influencing its physicochemical properties and reactivity. It has been investigated as a metabolite in microbial cultures (e.g., induced by BRD4770 treatment) and as a precursor in pharmacological chaperone studies targeting enzymes like hydroxymethylbilane synthase (HMBS) .

Propriétés

Formule moléculaire |

C13H10ClNO3 |

|---|---|

Poids moléculaire |

263.67 g/mol |

Nom IUPAC |

(4-chloro-3-nitrophenyl)-phenylmethanol |

InChI |

InChI=1S/C13H10ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H |

Clé InChI |

GWRLPWFJUPSPPE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

- Electron-withdrawing groups : The chloro and nitro groups enhance electrophilicity, making these compounds reactive in nucleophilic substitution or redox reactions.

- Steric effects: Substitution of the phenyl group with cyclopropyl (as in the cyclopropylmethanone derivative) reduces steric hindrance, favoring reactions at the carbonyl group .

Bioactivity and Pharmacological Profiles

Enzyme Modulation

- (4-Chloro-3-nitrophenyl)(phenyl)methanone (C6-3): Acts as a weak noncompetitive inhibitor of HMBS (Ki = 84 ± 8 µM), stabilizing the enzyme structure and increasing protein levels in cellular assays. This activity is attributed to its nitro and chloro substituents, which enhance binding affinity .

Antioxidant Potential

- (4-Chloro-3-nitrophenyl)methanol: Exhibited moderate antioxidant activity in BRD4770-treated microbial cultures, with an EC₅₀ of 66.66 µg/ml in ABTS⁺ radical scavenging assays. The hydroxyl group likely contributes to radical stabilization .

(4-Chloro-3-nitrophenyl)(phenyl)methanol

- Synthesis: Likely synthesized via reduction of (4-Chloro-3-nitrophenyl)(phenyl)methanone using NaBH₄ or LiAlH₄. However, direct evidence is absent in the provided literature.

- Derivatization : The hydroxyl group enables functionalization into esters or ethers for enhanced bioavailability or target specificity.

Related Compounds

- (4-Chloro-3-nitrophenyl)(phenyl)methanone: Synthesized via Pd-catalyzed coupling of 4-chloro-3-nitrophenyl trifluoromethanesulfonate with phenyl zinc chloride (yield: 41%) .

- {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol: Prepared through nucleophilic aromatic substitution, leveraging the sulfanyl group’s electron-donating effects .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.